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Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization

of Hydroxy Darunavir, a known metabolite of the potent HIV protease inhibitor, Darunavir.

While detailed experimental spectroscopic data for Hydroxy Darunavir is not extensively

available in public literature, this document serves as a practical resource for researchers

involved in its synthesis, isolation, and analysis. By presenting the known properties of

Hydroxy Darunavir and detailed spectroscopic data of the parent compound, Darunavir, this

guide offers a valuable reference point for its characterization. Furthermore, it includes detailed

experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass

Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible

(UV-Vis) Spectroscopy, which can be readily adapted for the analysis of Hydroxy Darunavir.

Introduction to Hydroxy Darunavir
Hydroxy Darunavir is a metabolite of Darunavir, an essential antiretroviral medication used in

the treatment of HIV-1 infection.[1][2] The chemical name for Hydroxy Darunavir is
Hexahydrofuro[2,3-b]furan-3-yl (4-((4-amino-N-(2-hydroxy-2-

methylpropyl)phenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate.[3] Its molecular

formula is C₂₇H₃₇N₃O₈S, with a monoisotopic mass of 563.23013632 Da.[2] Understanding the

spectroscopic properties of this metabolite is crucial for pharmacokinetic studies, metabolite

identification, and quality control in drug development.
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Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound, as well as for elucidating its structure through

fragmentation analysis.

Quantitative Data
While a full experimental mass spectrum for Hydroxy Darunavir is not readily available, high-

resolution mass spectrometry (HRMS) data from databases provides the exact mass. For the

parent compound, Darunavir, extensive fragmentation data is available and serves as a useful

comparison.

Compound Molecular Formula
Monoisotopic Mass
(Da)

Key MS/MS
Fragments (m/z) of
Parent Compound
(Darunavir)[4]

Hydroxy Darunavir C₂₇H₃₇N₃O₈S 563.23013632 Data not available

Darunavir C₂₇H₃₇N₃O₇S 547.24067 392.2, 156.0, 139.1

Experimental Protocol: LC-MS/MS Analysis
This protocol is designed for the identification and characterization of Hydroxy Darunavir in
biological matrices or as a pure compound.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a

tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI)

source is recommended for high-resolution analysis.

Chromatographic Conditions:

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for

separation.

Mobile Phase:
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A: 0.1% formic acid in water

B: 0.1% formic acid in acetonitrile

Gradient: A typical gradient would start at 5-10% B and increase to 95% B over 10-15

minutes, followed by a re-equilibration step.

Flow Rate: 0.2-0.4 mL/min

Column Temperature: 30-40 °C

Injection Volume: 2-10 µL

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive ion mode is generally suitable for

Darunavir and its metabolites.

Capillary Voltage: 3.5 - 4.5 kV

Source Temperature: 120 - 150 °C

Desolvation Gas Flow: 600 - 800 L/hr

Desolvation Temperature: 350 - 450 °C

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used to obtain

comprehensive fragmentation data.

Data Acquisition: Full scan mode (e.g., m/z 100-1000) and tandem MS (MS/MS) mode

should be used to acquire data for the precursor ion of Hydroxy Darunavir (m/z 564.2375

for [M+H]⁺).

Sample Preparation:

For Pure Compound: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile)

to a concentration of approximately 1 µg/mL.
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For Biological Matrices (e.g., Plasma, Urine): Perform a protein precipitation with cold

acetonitrile followed by centrifugation. The supernatant can then be diluted and injected.

Alternatively, a solid-phase extraction (SPE) can be used for cleaner samples.

LC-MS/MS Experimental Workflow

Sample Preparation LC Separation MS Detection

Sample

Dissolution in Solvent

Protein Precipitation
(for biological samples) Centrifugation Dilution Injection C18 Column Gradient Elution Electrospray Ionization

(Positive Mode) Full Scan MS Tandem MS (MS/MS) Data Analysis

Click to download full resolution via product page

Caption: LC-MS/MS Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of individual atoms.

Quantitative Data
Specific ¹H and ¹³C NMR data for Hydroxy Darunavir are not readily available in the literature.

However, the data for the parent compound, Darunavir, can be used as a reference to predict

the chemical shifts and to aid in the structural confirmation of Hydroxy Darunavir. The

introduction of a hydroxyl group is expected to cause downfield shifts for neighboring protons

and carbons.

¹H and ¹³C NMR Data for Darunavir (Reference)
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Atom Position (Darunavir) ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

Aromatic Protons 6.6 - 7.8 113 - 152

Carbamate NH ~5.0 -

CH-O (furan) ~5.6 ~109

CH-N (backbone) ~3.8 ~55

CH-OH (backbone) ~3.6 ~72

CH₂ (isobutyl) ~2.8, ~3.0 ~58

CH (isobutyl) ~1.8 ~27

CH₃ (isobutyl) ~0.8 ~20

Note: Chemical shifts are approximate and can vary depending on the solvent and other

experimental conditions.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

obtaining well-resolved spectra.

Sample Preparation:

Dissolve 5-10 mg of the purified Hydroxy Darunavir sample in approximately 0.6 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

The choice of solvent will depend on the solubility of the compound. DMSO-d₆ is often a

good choice for polar compounds.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Filter the solution into a 5 mm NMR tube.

Data Acquisition:

¹H NMR:
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Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

¹³C NMR:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

2D NMR (for full structural elucidation):

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon

couplings (2-3 bonds), which is crucial for connecting different parts of the molecule.

NMR Spectroscopy Experimental Workflow

Sample Preparation Data Acquisition Data Analysis

Purified Sample Dissolve in
Deuterated Solvent

Filter into
NMR Tube 1D ¹H NMR 1D ¹³C NMR 2D NMR (COSY, HSQC, HMBC) Data Processing

(Fourier Transform, Phasing, Baseline Correction) Integration & Peak Picking Structure Elucidation

Click to download full resolution via product page

Caption: NMR Spectroscopy Experimental Workflow.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Quantitative Data
Specific FT-IR data for Hydroxy Darunavir is not available. The FT-IR spectrum of Hydroxy
Darunavir is expected to be very similar to that of Darunavir, with the potential for a broader O-

H stretching band due to the additional hydroxyl group.

Key FT-IR Absorption Bands for Darunavir (Reference)

Functional Group Wavenumber (cm⁻¹)

N-H Stretch (amine, amide) 3400 - 3200

O-H Stretch (alcohol) 3500 - 3200 (broad)

C-H Stretch (aromatic) 3100 - 3000

C-H Stretch (aliphatic) 3000 - 2850

C=O Stretch (carbamate) 1710 - 1680

N-H Bend (amine) 1650 - 1580

C=C Stretch (aromatic) 1600 - 1450

S=O Stretch (sulfonamide) 1350 - 1300 and 1170 - 1150

C-O Stretch (ether, alcohol) 1260 - 1000

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FT-IR
ATR-FT-IR is a convenient technique for analyzing solid and liquid samples with minimal

preparation.

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or zinc

selenide crystal).
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Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Collect a background spectrum of the clean, empty ATR crystal.

Place a small amount of the powdered Hydroxy Darunavir sample onto the center of the

ATR crystal.

Apply pressure using the ATR pressure arm to ensure good contact between the sample and

the crystal.

Data Acquisition:

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is usually displayed in terms of transmittance or absorbance.

ATR-FT-IR Spectroscopy Experimental Workflow

Preparation Sample Analysis Data Processing

Clean ATR Crystal Collect Background Spectrum Place Sample on Crystal Apply Pressure Collect Sample Spectrum Baseline Correction Peak Picking and Interpretation Functional Group Identification

Click to download full resolution via product page

Caption: ATR-FT-IR Spectroscopy Experimental Workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for quantifying compounds with chromophores.

Quantitative Data
A specific UV-Vis spectrum for Hydroxy Darunavir is not available. The UV-Vis spectrum of

Hydroxy Darunavir is expected to be very similar to that of Darunavir due to the presence of

the same primary chromophore, the p-aminobenzenesulfonamide moiety.

UV Absorption Maxima for Darunavir (Reference)

Solvent λmax (nm)

Methanol ~265

0.1N HCl ~298

Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

Solvent Selection: Choose a UV-transparent solvent in which Hydroxy Darunavir is soluble

(e.g., methanol, ethanol, or a buffered aqueous solution).

Stock Solution: Accurately weigh a small amount of Hydroxy Darunavir and dissolve it in

the chosen solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration

curve (e.g., 2, 5, 10, 15, 20 µg/mL).

Data Acquisition:

Wavelength Scan: Scan a working solution (e.g., 10 µg/mL) across the UV-Vis range (e.g.,

200-400 nm) to determine the wavelength of maximum absorbance (λmax).
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Calibration Curve: Measure the absorbance of each working solution at the determined

λmax.

Analysis: Plot a graph of absorbance versus concentration to generate a calibration curve.

The concentration of an unknown sample can be determined by measuring its absorbance

and interpolating from the calibration curve.
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UV-Vis Spectroscopy Logical Relationship

Hydroxy Darunavir

p-Aminobenzenesulfonamide
Chromophore

UV-Vis Light Absorption

π -> π* Electronic Transition

Measurement of Absorbance

Beer-Lambert Law
(A = εbc)

Quantification

Click to download full resolution via product page

Caption: UV-Vis Spectroscopy Logical Relationship.

Conclusion
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The spectroscopic characterization of Hydroxy Darunavir is an essential aspect of its study as

a metabolite of Darunavir. While a complete set of experimental data is not yet widely available,

this guide provides the necessary foundational information and detailed experimental protocols

to enable researchers to perform a comprehensive analysis. The reference data for the parent

compound, Darunavir, serves as a crucial benchmark for these characterization efforts. The

application of the methodologies outlined herein will facilitate the unambiguous identification

and structural elucidation of Hydroxy Darunavir, contributing to a deeper understanding of the

metabolism and disposition of Darunavir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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